![molecular formula C19H32N2O5 B14100766 (1R,2S,5S)-3-[(2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14100766.png)

(1R,2S,5S)-3-[(2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

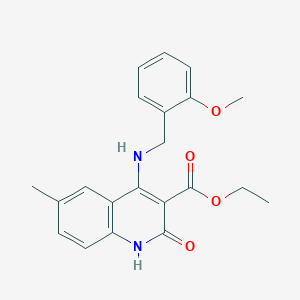

Boceprevir is a potent inhibitor of the hepatitis C virus non-structural protein 3 protease. It was approved by the United States Food and Drug Administration in 2011 as a treatment for chronic hepatitis C virus infection. The key intermediate in the synthesis of Boceprevir is a chiral bicyclic proline fragment, which is crucial for the construction of the final drug compound .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of the key intermediate for Boceprevir involves a diastereoselective construction of the proline moiety. The process begins with cis-cypermethric acid, a readily available and inexpensive source of the cyclopropane ring required in the targeted compound. The synthetic route utilizes the cis-orientation of the 2,2-dichlorovinyl and carboxylic acid side arms present in the starting material . The key steps include hydroboration of vinyl chlorides and oxidative esterification .

Industrial Production Methods

Industrial production of Boceprevir’s key intermediate involves multi-gram synthesis techniques. The process is designed to be efficient and scalable, ensuring that the intermediate can be produced in large quantities to meet the demands of pharmaceutical manufacturing .

化学反応の分析

Types of Reactions

The key intermediate undergoes various chemical reactions, including:

Oxidation: This reaction is crucial for the formation of the final proline moiety.

Reduction: Used to modify specific functional groups within the intermediate.

Substitution: Involves replacing certain groups to achieve the desired chemical structure.

Common Reagents and Conditions

Hydroboration: Utilizes borane reagents to add boron across the double bonds.

Oxidative Esterification: Involves the use of oxidizing agents to convert alcohols to esters.

Major Products Formed

The major product formed from these reactions is the chiral bicyclic proline fragment, which is then used in the construction of Boceprevir .

科学的研究の応用

Boceprevir’s key intermediate has several scientific research applications:

Chemistry: Used in the synthesis of complex organic molecules.

Biology: Studied for its role in inhibiting viral proteases.

Medicine: Integral in the development of antiviral drugs, particularly for hepatitis C virus.

Industry: Employed in large-scale pharmaceutical manufacturing.

作用機序

The key intermediate in Boceprevir exerts its effects by targeting the active site of the hepatitis C virus non-structural protein 3 protease. It covalently but reversibly binds to the serine residue in the active site via an alpha-ketoamide functional group. This binding inhibits the proteolytic activity of the enzyme, preventing the virus from replicating .

類似化合物との比較

Similar Compounds

Telaprevir: Another hepatitis C virus non-structural protein 3 protease inhibitor.

Simeprevir: A similar protease inhibitor used for hepatitis C virus treatment.

Uniqueness

Boceprevir’s key intermediate is unique due to its chiral bicyclic proline structure, which provides high specificity and potency in inhibiting the hepatitis C virus non-structural protein 3 protease .

特性

分子式 |

C19H32N2O5 |

|---|---|

分子量 |

368.5 g/mol |

IUPAC名 |

3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |

InChI |

InChI=1S/C19H32N2O5/c1-17(2,3)13(20-16(25)26-18(4,5)6)14(22)21-9-10-11(19(10,7)8)12(21)15(23)24/h10-13H,9H2,1-8H3,(H,20,25)(H,23,24) |

InChIキー |

DZIWJAMMMZCSSP-UHFFFAOYSA-N |

正規SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methoxyphenyl)amino]-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-1-ol](/img/structure/B14100687.png)

![9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100688.png)

![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14100691.png)

![4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione](/img/structure/B14100709.png)

![N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14100711.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B14100733.png)

![5-(furan-2-ylmethyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100735.png)

![4-(4-butoxy-3-ethoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14100747.png)

![4-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100750.png)

![N-(2-chlorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14100759.png)

![8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14100762.png)